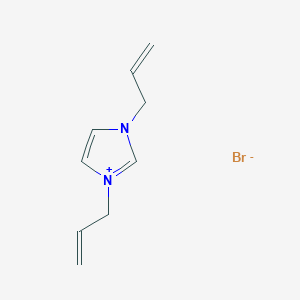

1,3-Diallylimidazolium bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

31483-71-3 |

|---|---|

Molecular Formula |

C9H13BrN2 |

Molecular Weight |

229.12 g/mol |

IUPAC Name |

1,3-bis(prop-2-enyl)imidazol-1-ium;bromide |

InChI |

InChI=1S/C9H13N2.BrH/c1-3-5-10-7-8-11(9-10)6-4-2;/h3-4,7-9H,1-2,5-6H2;1H/q+1;/p-1 |

InChI Key |

NOCMKEGYHBEGCN-UHFFFAOYSA-M |

Canonical SMILES |

C=CCN1C=C[N+](=C1)CC=C.[Br-] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 1,3 Diallylimidazolium Bromide

Quaternization Reactions for Cation Formation

The primary method for synthesizing the 1,3-diallylimidazolium cation is through a quaternization reaction, a type of N-alkylation. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism, often referred to as the Menshutkin reaction in the context of amine alkylation. researchgate.net

The synthesis begins with a precursor, 1-allylimidazole (also known as N-allylimidazole). In this molecule, one of the nitrogen atoms of the imidazole (B134444) ring is already substituted with an allyl group. The remaining nitrogen atom possesses a lone pair of electrons, making it nucleophilic. This nitrogen atom attacks the electrophilic carbon atom of an allyl bromide molecule. The carbon-bromine bond in allyl bromide is polarized, with the carbon atom being electron-deficient and thus susceptible to nucleophilic attack.

Regioselective Synthesis Approaches for 1,3-Diallylimidazolium Bromide

Regioselectivity refers to the control of which atom in a molecule reacts. In the synthesis of this compound, achieving the correct 1,3-substitution pattern is paramount. The most effective strategy to ensure this specific regiochemistry is the use of 1-allylimidazole as the starting material.

When 1-allylimidazole is used, the imidazole ring already has an allyl group at the N-1 position. This leaves the nitrogen at the N-3 position as the only available site for the second alkylation step. Consequently, the reaction with allyl bromide can only proceed at the N-3 position, leading exclusively to the formation of the 1,3-diallylimidazolium cation. This approach inherently guarantees the desired regioselectivity, avoiding the formation of other isomers, such as a 1,1-diallylimidazolium species, which is not chemically feasible.

Starting the synthesis with unsubstituted imidazole and two equivalents of allyl bromide would present significant challenges in controlling the reaction to produce only the 1,3-disubstituted product, making the stepwise approach via 1-allylimidazole the standard and most reliable method.

Purification Methodologies for Enhanced Purity of Precursors

The final purity of this compound is heavily dependent on the purity of its precursors, 1-allylimidazole and allyl bromide. lanl.gov Impurities in the starting materials can lead to colored ionic liquids and undesired side products, which are often difficult to remove from the final product. lanl.govnih.gov

Purification of 1-Allylimidazole: Commercial 1-allylimidazole may contain residual reactants from its own synthesis or degradation products. A common purification technique involves treatment with decolorizing charcoal. The precursor is dissolved in an appropriate solvent, such as water, and heated with activated charcoal, which adsorbs colored impurities. After treatment, the charcoal is removed by filtration. Subsequent removal of the solvent under vacuum yields the purified 1-allylimidazole.

Purification of Allyl Bromide: Allyl bromide is susceptible to degradation and can contain impurities like allyl alcohol or propylene dibromide. prepchem.com Standard purification involves washing the crude allyl bromide with a dilute base solution, such as 5% sodium carbonate or sodium hydroxide, to neutralize any acidic impurities. prepchem.com This is followed by washing with water to remove the base and any water-soluble impurities. prepchem.com After the washing steps, the allyl bromide is dried over an anhydrous drying agent like calcium chloride. The final purification is achieved through distillation, collecting the fraction that boils at the known boiling point of allyl bromide (70-71°C). prepchem.com

Ensuring high purity of these precursors is a critical step for synthesizing high-quality, colorless ionic liquids suitable for sensitive applications like spectroscopy and electrochemistry. lanl.gov

Optimization of Reaction Parameters for Yield and Purity in this compound Synthesis

Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of this compound. The quaternization reaction is typically exothermic, especially on a large scale, necessitating careful temperature control. scribd.com

Temperature: The reaction rate is strongly dependent on temperature. researchgate.net Increasing the temperature generally accelerates the reaction, leading to shorter reaction times. However, excessively high temperatures can promote side reactions and decomposition, potentially leading to a colored product and lower purity. A moderate temperature range, often between room temperature and 60-80°C, is typically employed to strike a balance between a reasonable reaction rate and high product purity. google.comnih.gov

Solvent: While the reaction can be performed neat (without a solvent), the choice of solvent can significantly influence the reaction kinetics. Polar aprotic solvents like acetonitrile, dimethyl sulfoxide (DMSO), and acetone are known to accelerate SN2 reactions and can be effective for this synthesis. In contrast, polar protic solvents such as methanol or water can slow the reaction down by forming hydrogen bonds with the nucleophilic nitrogen of the imidazole, thereby inhibiting its attack on the allyl bromide. The use of a solvent can also aid in temperature control by dissipating the heat generated during the exothermic reaction.

Reaction Time: The optimal reaction time is dependent on the temperature and solvent used. The reaction progress can be monitored using techniques like NMR spectroscopy to determine when the starting materials have been consumed. Typical reaction times can range from a few hours to over 24 hours. uliege.be

The following table summarizes the general effects of different reaction parameters on the synthesis of imidazolium-based ionic liquids.

| Parameter | Condition | Effect on Reaction Rate | Effect on Purity/Yield | Rationale |

|---|---|---|---|---|

| Temperature | Low to Moderate (e.g., 25-60°C) | Slower | Generally higher purity, fewer side products. | Minimizes thermal degradation and side reactions. google.com |

| High (e.g., >80°C) | Faster | Risk of lower purity and yield due to decomposition. | Accelerates the desired reaction but also potential side reactions. researchgate.net | |

| Solvent | Solvent-Free (Neat) | Variable | High yield, simplifies workup. | Environmentally friendly; concentration of reactants is maximized. |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | Faster | Good yield. | Stabilizes the charged transition state of the SN2 reaction. | |

| Polar Protic (e.g., Methanol, Water) | Slower | Can be lower yield. | Solvent hydrogen-bonds with the nucleophilic nitrogen, hindering the reaction. |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. mdpi.commdpi.com Key green approaches for this synthesis include solvent-free reactions and the use of microwave irradiation.

Solvent-Free Synthesis: One of the most effective green strategies is to conduct the reaction without a solvent (neat conditions). researchgate.netresearchgate.net This approach directly aligns with the principle of preventing waste, as it eliminates the need for a solvent that would later require removal and disposal. The reaction between 1-allylimidazole and allyl bromide can be performed by simply mixing the two neat reactants, often with stirring and moderate heating. This method is highly atom-economical and simplifies the product workup process, as the main step after the reaction is the removal of any unreacted starting materials.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Ionic liquids, being composed of ions, are excellent absorbers of microwave energy, which leads to rapid and uniform heating of the reaction mixture. researchgate.net Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times from many hours to just a few minutes. researchgate.netresearchgate.net This rapid heating often leads to higher yields and cleaner products by minimizing the time for side reactions to occur. researchgate.netresearchgate.net The combination of solvent-free conditions with microwave irradiation represents a particularly efficient and environmentally benign route for the synthesis of this compound. researchgate.net

The table below compares conventional and microwave-assisted synthesis methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes researchgate.netresearchgate.net |

| Energy Consumption | Higher | Lower due to shorter reaction times |

| Yield | Good | Often higher researchgate.net |

| Purity | Good | Often higher due to reduced side reactions |

| Green Aspect | Less efficient | More energy-efficient, faster, often cleaner researchgate.net |

Scalable Synthesis Approaches for this compound

Scaling up the synthesis of this compound from laboratory to industrial quantities presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. lanl.gov The primary considerations for large-scale production are managing the reaction's exothermicity and implementing efficient purification methods.

Heat Management: The quaternization reaction is exothermic, and on a large scale, the heat generated can be significant, potentially leading to a thermal runaway if not properly controlled. scribd.com Industrial-scale reactors must be equipped with efficient cooling systems to maintain the optimal reaction temperature. Performing the reaction in a suitable solvent can also help to dissipate heat, although this introduces a subsequent separation step. Another strategy for managing heat is the slow, controlled addition of one reactant (e.g., allyl bromide) to the other, allowing the cooling system to manage the heat as it is generated.

Purification: On a large scale, purification methods must be robust and economical. After the reaction is complete, excess volatile reactants like allyl bromide can be removed by vacuum distillation. google.com The resulting crude ionic liquid may then be washed with a non-polar solvent, such as diethyl ether or ethyl acetate (B1210297), to remove non-ionic, organic impurities. uliege.be For achieving very high purity, treatment with activated carbon can be employed to remove colored impurities, followed by filtration. The final product is then dried under high vacuum to remove any residual water or organic solvents. google.com These scalable purification steps are essential for producing ionic liquids that meet the stringent purity requirements for various industrial applications. lanl.gov

Chemical Transformations and Derivatizations of 1,3 Diallylimidazolium Bromide

Anion Exchange Reactions to Generate Novel Imidazolium (B1220033) Salts

A fundamental transformation of 1,3-diallylimidazolium bromide involves the metathesis, or exchange, of its bromide anion. This process is a common and straightforward method to synthesize a wide array of new imidazolium salts with tailored physicochemical properties. rsc.orgrsc.org The anion exchange is typically achieved by reacting the bromide salt with a metal salt (e.g., sodium, lithium, or silver) of the desired anion in a suitable solvent. rsc.org The reaction often results in the precipitation of the insoluble metal bromide, which can be easily removed by filtration, yielding the new 1,3-diallylimidazolium salt.

This strategy allows for the introduction of various anions, which can significantly alter properties such as melting point, viscosity, solubility, and electrochemical stability. nih.gov For instance, exchanging the bromide for anions like tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻) can lead to the formation of room-temperature ionic liquids. researchgate.net The selection of the new anion is dictated by the intended application of the resulting salt.

Below is a table of representative 1,3-diallylimidazolium salts that can be synthesized via anion exchange from the parent bromide salt.

| Target Anion | Typical Reagent | Abbreviation | Anticipated Properties |

|---|---|---|---|

| Tetrafluoroborate | Sodium tetrafluoroborate (NaBF₄) | [DAIM][BF₄] | Lower melting point, increased hydrophobicity |

| Hexafluorophosphate | Potassium hexafluorophosphate (KPF₆) | [DAIM][PF₆] | Water-immiscible, high thermal stability |

| Bis(trifluoromethylsulfonyl)imide | Lithium bis(trifluoromethylsulfonyl)imide (LiN(Tf)₂ ) | [DAIM][NTf₂] | Highly hydrophobic, low viscosity, wide electrochemical window |

| Acetate (B1210297) | Silver acetate (AgOAc) | [DAIM][OAc] | Increased basicity, potential for CO₂ capture |

| Dicyanamide (B8802431) | Sodium dicyanamide (NaN(CN)₂) | [DAIM][N(CN)₂] | Low viscosity |

Diallyl Functional Group Transformations

The two allyl groups attached to the nitrogen atoms of the imidazolium ring are key sites for a variety of chemical modifications. These transformations are crucial for creating functionalized materials and polymers.

Radical Polymerization: The terminal double bonds of the allyl groups can undergo radical polymerization to form poly(ionic liquid)s. nih.gove3s-conferences.org This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), to create cross-linked polymer networks or linear polymers. nih.gov The resulting polymers combine the intrinsic properties of ionic liquids with the mechanical characteristics of polymers, making them suitable for applications such as solid-state electrolytes and absorbent materials. researchgate.net

Thiol-Ene "Click" Reaction: The allyl groups are excellent substrates for the thiol-ene reaction, a highly efficient and versatile "click" chemistry transformation. wikipedia.orgrsc.org This reaction involves the addition of a thiol (R-SH) across the double bond, which can be initiated by radicals or light. rsc.org The thiol-ene reaction is known for its high yields, stereoselectivity, and tolerance to a wide range of functional groups. wikipedia.org This allows for the straightforward attachment of various moieties to the 1,3-diallylimidazolium cation, enabling the synthesis of task-specific ionic liquids with tailored functionalities. nih.gov

A summary of key transformations involving the diallyl functional groups is presented below.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Radical Polymerization | Radical initiator (e.g., AIBN) | Poly(ionic liquid) | Formation of polymeric materials with ionic liquid properties. researchgate.net |

| Thiol-Ene Reaction | Thiol (R-SH), initiator (radical or UV) | Thioether-functionalized imidazolium salt | Efficient covalent attachment of functional groups. wikipedia.orgrsc.org |

| Hydrogenation | H₂, catalyst (e.g., Pd/C) | 1,3-Dipropylimidazolium bromide | Saturation of the allyl groups to form the corresponding alkyl-substituted salt. researchgate.net |

| Arylation | Aryl halide, catalyst | Aryl-functionalized side chain | Introduction of aromatic groups onto the side chains. researchgate.net |

Formation of N-Heterocyclic Carbene (NHC) Intermediates from this compound

The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is acidic and can be removed by a strong base to form an N-heterocyclic carbene (NHC). chemspider.comresearchgate.net NHCs are highly versatile species in organometallic chemistry and catalysis, serving as strong σ-donating ligands for transition metals. nih.gov

The deprotonation of this compound is typically carried out in situ using strong bases such as potassium tert-butoxide or sodium hydride in an anhydrous solvent like THF. chemspider.com The resulting 1,3-diallylimidazolium-2-ylidene is a reactive intermediate that can be trapped or used directly in subsequent reactions.

The generated NHC can be stabilized by coordination to a metal center, forming stable metal-NHC complexes. znaturforsch.com For example, reaction with silver(I) oxide yields a silver-NHC complex, which can then be used in transmetalation reactions to generate other metal complexes, such as those with gold or rhodium. znaturforsch.comnih.gov The carbene can also be trapped by reacting with elemental sulfur or selenium to form the corresponding stable 2-thione or 2-selone derivatives. znaturforsch.com

The table below outlines the formation and subsequent reactions of the NHC derived from this compound.

| Reaction | Reagents | Product |

|---|---|---|

| Deprotonation (NHC Formation) | Strong base (e.g., KOtBu, NaH) | 1,3-Diallylimidazolium-2-ylidene |

| Trapping with Sulfur | Elemental Sulfur (S₈) | 1,3-Diallylimidazoline-2-thione |

| Trapping with Selenium | Elemental Selenium (Se) | 1,3-Diallylimidazoline-2-selone |

| Silver Complex Formation | Silver(I) Oxide (Ag₂O) | Silver(I)-NHC complex |

| Gold Complex Formation (via Transmetalation) | [(Me₂S)AuCl] + Silver-NHC complex | Gold(I)-NHC complex rsc.org |

Covalent Functionalization Strategies

Beyond modifications of the allyl side chains, covalent functionalization can also be directed at the imidazolium ring itself. These strategies, while less common, provide pathways to novel structures with unique properties.

One significant transformation is the direct carboxylation of the imidazolium ring at the C2 position. This can be achieved by reacting the corresponding NHC (formed in situ) with carbon dioxide (CO₂). researchgate.net This reaction forms a stable 1,3-diallylimidazolium-2-carboxylate, which is a zwitterionic compound. rsc.orgdntb.gov.ua These carboxylated derivatives have applications as CO₂-transfer agents and organocatalysts. researchgate.net

Furthermore, the C-H bonds of the imidazolium ring can be susceptible to oxidation under specific conditions. Studies on the oxidative degradation of 1,3-dialkylimidazolium salts have shown that the hydrogen atoms on the imidazolium ring are often the initial sites of oxidation, which can lead to ring-opening and the formation of various degradation products. rsc.org While often an undesirable process, controlled oxidation could potentially be harnessed to synthesize functionalized derivatives. Additionally, the introduction of electron-withdrawing groups, such as a nitro group, directly onto the imidazolium ring has been explored to modify the acidity and catalytic activity of the resulting ionic liquid. researchgate.net

Role of 1,3 Diallylimidazolium Bromide in Advanced Materials Science and Engineering

Precursor for Task-Specific Ionic Liquids (ILs)

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They possess a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvating capabilities, making them attractive alternatives to traditional volatile organic solvents. The diallyl functionality of 1,3-diallylimidazolium bromide allows for its conversion into a variety of task-specific ionic liquids (TSILs) with functionalities designed for specific applications.

The synthesis of this compound is typically achieved through a quaternization reaction. This involves the reaction of a starting imidazole (B134444) with two equivalents of an allyl halide, such as allyl bromide. The general synthetic scheme can be described as follows:

Step 1: N-Alkylation: 1-methylimidazole (B24206) is reacted with allyl bromide. This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the allyl bromide, leading to the formation of 1-allyl-3-methylimidazolium (B1248449) bromide.

Step 2: Second N-Alkylation: To synthesize the diallyl derivative, imidazole is reacted with two equivalents of allyl bromide. This process is often carried out in a suitable solvent and may require heating to proceed at a reasonable rate.

The resulting this compound can then be used as a precursor to generate other task-specific ionic liquids through anion exchange or metathesis reactions. This allows for the fine-tuning of the IL's properties, such as its miscibility with other solvents, its electrochemical window, and its coordinating ability with metal ions. For example, reacting this compound with a lithium or potassium salt of a different anion (e.g., hexafluorophosphate (B91526), bis(trifluoromethylsulfonyl)imide) in a suitable solvent will yield the corresponding 1,3-diallylimidazolium salt of the new anion.

The design of these ILs can be tailored for specific tasks by modifying the cation or the anion. The allyl groups on the 1,3-diallylimidazolium cation provide reactive sites for further functionalization, allowing for the introduction of other chemical moieties to create even more specialized ionic liquids.

The negligible vapor pressure of ionic liquids like this compound makes them environmentally friendly alternatives to volatile organic compounds (VOCs) that contribute to air pollution. Their use as solvents can lead to greener chemical processes. Imidazolium-based ILs are particularly noted for their ability to dissolve a wide range of organic, inorganic, and polymeric materials.

The properties of this compound as a solvent can be advantageous in various chemical reactions. Its polarity and coordinating ability can influence reaction rates and selectivities. Furthermore, the potential for recyclability of ionic liquids adds to their appeal in green chemistry. After a reaction, the product can often be separated from the ionic liquid by extraction or distillation, and the IL can be recovered and reused for subsequent reactions.

Imidazolium-based ionic liquids can act as more than just benign solvents; they can also actively participate in catalytic processes to enhance reaction efficiency and selectivity. The imidazolium (B1220033) cation can form hydrogen bonds, which can stabilize transition states and influence reaction pathways.

While specific catalytic applications of this compound are not extensively documented in the readily available literature, dicationic imidazolium-based ILs have shown higher catalytic activity in certain reactions compared to their monocationic counterparts. This enhanced activity is often attributed to the bifunctional nature of the dicationic salts. For instance, in the Strecker reaction for the synthesis of α-aminonitriles, dicationic ILs have demonstrated superior performance. nih.gov The presence of two cationic centers can lead to a more effective activation of substrates and stabilization of intermediates. It is plausible that this compound could be functionalized to create dicationic structures that exhibit similar enhanced catalytic properties.

Furthermore, the allyl groups of this compound can be utilized to immobilize catalytic species. A catalytically active metal complex, for example, could be tethered to the allyl groups, allowing the ionic liquid to act as a recyclable catalyst support. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysis.

Ionic liquids are being explored for various separation processes, including liquid-liquid extraction, gas separation, and membrane-based separations. The tunable nature of their cations and anions allows for the design of ILs with high selectivity for specific molecules or ions.

Imidazolium-based ionic liquids have been investigated for the extraction of metal ions from aqueous solutions. researchgate.net The separation mechanism can involve ion exchange, chelation, or the formation of complex structures. While direct applications of this compound in this area are not well-documented, its functionalizable nature suggests potential for the development of task-specific extractants. By modifying the allyl groups with specific chelating agents, it may be possible to create an ionic liquid with high affinity for certain metal ions, enabling their selective removal from waste streams or industrial process solutions.

In the context of membrane technology, ionic liquids can be used as liquid membranes or as components in polymer inclusion membranes. The low volatility of ILs is a significant advantage in these applications. Amphiphilic imidazolium-based ILs have been shown to interact with and alter the properties of phospholipid membranes, inducing the formation of phase-separated domains. nih.gov This ability to influence membrane structure could be exploited in the design of advanced separation membranes. Furthermore, ILs have been used as background electrolytes and coating materials in capillary electrophoresis for the separation of ions. nih.gov

Monomer and Cross-linker in Polymer Chemistry

The presence of two polymerizable allyl groups makes this compound a valuable monomer for the synthesis of polymeric ionic liquids (PILs). PILs combine the unique properties of ionic liquids with the mechanical stability and processability of polymers.

Polymeric ionic liquids can be synthesized through the polymerization of ionic liquid monomers. In the case of this compound, the two allyl groups can undergo radical polymerization to form a cross-linked polymer network or a linear cyclopolymer.

The radical polymerization of diallyl monomers is known to proceed via a cyclopolymerization mechanism, where the propagating radical chain intramolecularly attacks the second allyl group of the same monomer unit, leading to the formation of five- or six-membered rings in the polymer backbone. e3s-conferences.orge3s-conferences.org This process results in a linear polymer with cyclic repeating units rather than a cross-linked network, which can be soluble in certain solvents.

The polymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, and can be carried out in a suitable solvent. The polymerization of N,N-diallylpiperidine bromide, a structurally related diallyl monomer, has been shown to result in a polymer containing both five- and six-membered rings. e3s-conferences.orge3s-conferences.org A similar outcome would be expected for the polymerization of this compound.

The resulting poly(this compound) would be a polyelectrolyte with imidazolium cations as part of the polymer backbone. The properties of this PIL, such as its thermal stability, solubility, and ionic conductivity, would be determined by the structure of the repeating unit, the molecular weight of the polymer, and the nature of the counter-anion. These properties can be further tuned by anion exchange reactions after polymerization.

The synthesis of PILs from vinylimidazolium monomers has been extensively studied. nih.govresearchgate.netnih.govresearchgate.net For instance, poly(1-vinyl-3-alkylimidazolium) bromides have been synthesized and their thermal properties investigated. nih.gov The polymerization of dicationic vinylimidazolium monomers has also been reported, although it can be more challenging due to electrostatic repulsion between the charged monomers. nih.gov The study of the radical polymerization of this compound would provide valuable insights into the synthesis and properties of this class of PILs.

Hydroboration Polymerization Studies Involving this compound

This compound has been utilized as a key monomer in hydroboration polymerization to synthesize novel organoboron polymer electrolytes. This process involves the reaction of the diallyl-functionalized ionic liquid with a borane (B79455) monomer, such as monobromoborane-dimethyl sulfide (B99878) complex. The resulting polymerization yields organoboron polymers that are essentially polymerized ionic liquids (PILs). acs.orgresearchgate.netresearchgate.net

In a representative synthesis, liquid this compound is treated with a dichloromethane (B109758) solution of the monobromoborane-dimethyl sulfide complex at 0 °C. Following the polymerization, the reaction is quenched with methanol. acs.org The crude polymer is then purified, affording a white solid in high yields, typically between 81% and 89%. acs.orgresearchgate.net Spectroscopic analysis using ¹H and ¹¹B NMR confirms the structure of the resulting polymer, with the disappearance of peaks corresponding to the double bonds of the monomer indicating successful polymerization. acs.orgresearchgate.net

These organoboron polymers are designed for applications as single-ion conductive polymer electrolytes, particularly for selective lithium cation transport in energy storage devices. acs.orgresearchgate.net To achieve this, the bromide anion is exchanged with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). The organoboron unit within the polymer backbone is intended to trap the TFSI⁻ anion, thereby enhancing the mobility of the Li⁺ cation. This anion-trapping mechanism is considered highly effective in ionic liquid-based matrices. acs.orgresearchgate.net

The ionic conductivity and lithium transference number (tLi⁺) are critical performance metrics for these materials. After the addition of an equimolar amount of LiTFSI to the organoboron polymer, notable ionic conductivities have been observed. acs.org

| Property | Value | Conditions |

|---|---|---|

| Polymer Yield | 81-89% | N/A |

| Ionic Conductivity (σ) | 1.93 x 10⁻⁵ - 3.74 × 10⁻⁵ S/cm | 50 °C |

| Lithium Transference Number (tLi⁺) | 0.45 - 0.87 | 30 °C |

These results demonstrate that polymers derived from this compound via hydroboration polymerization are promising candidates for advanced polymer electrolytes. The high lithium transference number, in particular, suggests efficient transport of lithium ions, a key requirement for next-generation lithium batteries. acs.orgresearchgate.net

Free Radical Polymerization and Copolymerization Investigations

While specific studies detailing the free radical polymerization of this compound were not prominently found, the behavior of diallyl monomers in such reactions is well-documented for structurally related compounds. Unlike mono-allyl monomers, which are prone to degradative chain transfer that limits the formation of high-molecular-weight polymers, diallyl compounds can undergo a cyclolinear polymerization mechanism. e3s-conferences.orgresearchgate.net

This specific mechanism for diallyl monomer salts allows for the formation of linear polymers containing cyclic units within the main chain, typically five- or six-membered rings. e3s-conferences.orgresearchgate.net This process effectively avoids the problematic chain transfer step, enabling the synthesis of polymers with high molecular weights. e3s-conferences.orgresearchgate.net For instance, the radical polymerization of N,N-diallylpiperidine bromide has been shown to produce macromolecules with a mixture of five-membered (48%) and six-membered (52%) rings in the polymer backbone. e3s-conferences.orgresearchgate.net It is anticipated that this compound would follow a similar cyclopolymerization pathway under free radical conditions.

Furthermore, the potential for copolymerization exists. Other functionalized imidazolium bromide monomers, such as 1-vinyl-3-carboxyethylimidazolium bromide, have been successfully copolymerized with conventional monomers like acrylonitrile (B1666552) using initiators such as azobisisobutyronitrile (AIBN). researchgate.net This suggests that this compound could also be incorporated into copolymer structures with various vinyl monomers, allowing for the tailoring of polymer properties for specific applications.

Anionic and Cationic Polymerization Investigations

There is a notable lack of available research on the anionic or cationic polymerization of this compound. Cationic polymerization is generally effective for alkenes that possess electron-donating substituents capable of stabilizing the propagating cationic chain end. wikipedia.org The electron-withdrawing nature of the imidazolium ring may disfavor this type of polymerization. Conversely, the cationic charge of the imidazolium ring itself could interfere with or be incompatible with the highly reactive anionic initiators and propagating species required for anionic polymerization. The allyl functional groups are also not typically suited for initiating or propagating anionic polymerization.

Development of Novel Polymer Architectures Utilizing this compound

The synthesis of linear organoboron polymers through the hydroboration polymerization of this compound represents the creation of a novel polymer architecture. researchgate.net These polymers are distinguished by the presence of boron atoms and imidazolium moieties directly within the polymer backbone.

Beyond this specific example, this compound serves as a versatile building block for other advanced polymer structures. Drawing parallels from other ionic liquids, it can be envisioned for use in creating more complex architectures. For instance, ionic liquids like 1-allyl-3-methylimidazolium bromide have been used as solvents and structuring agents to produce 2D and 3D architectures such as ion gels, films, and hydrogels from natural polymers. nih.gov The dual allyl functionality of this compound makes it a prime candidate for use as a cross-linking agent or for post-polymerization modification to create networked or branched polymer architectures.

Precursor for N-Heterocyclic Carbene (NHC) Metal Complexes in Catalysis

Synthesis of 1,3-Diallylimidazolium-Derived NHC Metal Complexes

This compound is a direct precursor to the 1,3-diallylimidazol-2-ylidene N-heterocyclic carbene (NHC). This NHC can be used as a ligand to form stable complexes with a wide variety of transition metals, including ruthenium, palladium, and gold. nih.govnih.gov Several well-established synthetic routes are applicable for the preparation of these metal complexes from the imidazolium salt. researchgate.net

One common method is the in situ generation of the carbene. This involves the deprotonation of the acidic C2 proton of the imidazolium ring using a strong base, followed by the immediate reaction with a metal precursor. uliege.beuliege.beeurekaselect.com Typical bases used for this purpose include potassium tert-butoxide, sodium hydride, or potassium carbonate. uliege.beuliege.beajol.info For example, a ruthenium-NHC complex can be generated by reacting this compound with a ruthenium precursor like [RuCl₂(p-cymene)]₂ in the presence of potassium tert-butoxide. uliege.beuliege.be

Another widely used strategy is transmetallation, often proceeding through a silver-NHC intermediate. nih.gov In this two-step process, the imidazolium bromide is first reacted with a silver source, typically silver(I) oxide (Ag₂O), to form a silver-NHC complex. This intermediate is then reacted with a salt of the desired metal (e.g., palladium or ruthenium), transferring the NHC ligand from the silver to the target metal center.

A third method involves using other metal-NHC complexes as carbene transfer agents. For instance, nickel-NHC complexes can be generated and subsequently used to transfer the carbene ligand to a ruthenium precursor. beilstein-journals.org These synthetic strategies provide versatile access to a range of 1,3-diallylimidazolium-derived NHC metal complexes for catalytic applications.

Catalytic Applications of These Complexes in Diverse Organic Transformations

While specific catalytic data for complexes derived from 1,3-diallylimidazolium are not extensively detailed, the broader class of imidazolium-based NHC metal complexes are known to be highly effective catalysts for a vast array of organic transformations. nih.gov The electronic and steric properties of the NHC ligand, influenced by its N-substituents (in this case, allyl groups), play a crucial role in the stability and activity of the resulting catalyst.

Complexes derived from this compound are expected to exhibit significant catalytic activity in several key areas:

Cross-Coupling Reactions: Palladium-NHC complexes are workhorse catalysts for C-C bond formation. They show high efficiency in reactions such as the Suzuki-Miyaura (coupling of boronic acids with organohalides), Mizoroki-Heck (coupling of alkenes with organohalides), and Sonogashira (coupling of terminal alkynes with organohalides) reactions. ajol.infonih.govst-andrews.ac.uk

Olefin Metathesis: Ruthenium-NHC complexes are renowned for their role in olefin metathesis, including Ring-Opening Metathesis Polymerization (ROMP). uliege.beuliege.beeurekaselect.com The strong σ-donating ability of the NHC ligand stabilizes the ruthenium center, leading to highly active and robust catalysts.

Hydrogenation and Transfer Hydrogenation: Ruthenium-NHC complexes have proven to be excellent catalysts for the transfer hydrogenation of ketones to alcohols, using a hydrogen donor like isopropanol. beilstein-journals.org

Other Transformations: Beyond these major areas, metal-NHC complexes catalyze a wide range of other reactions. Silver-NHC complexes can catalyze three-component coupling reactions to form propargylamines, while Ruthenium-NHC complexes are also active in Atom Transfer Radical Addition (ATRA) and C-N bond formation. nih.goveurekaselect.com Gold-NHC complexes have also attracted significant interest for their potential as anticancer therapeutic agents. nih.gov

| Metal Center | Potential Catalytic Application | Reaction Type |

|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura, Heck, Sonogashira | C-C Cross-Coupling |

| Ruthenium (Ru) | Olefin Metathesis (ROMP), Transfer Hydrogenation | Polymerization, Reduction |

| Ruthenium (Ru) | Atom Transfer Radical Addition (ATRA) | C-C Bond Formation |

| Silver (Ag) | Three-Component Coupling | C-C/C-N Bond Formation |

| Gold (Au) | Anticancer Agents | Bio-inorganic Chemistry |

The allyl groups on the NHC ligand in complexes derived from this compound offer an additional feature: they provide reactive sites for grafting the catalyst onto a polymer support or a surface, potentially facilitating catalyst recovery and reuse.

Investigations into Catalyst Recycling and Reusability

The intrinsic properties of ionic liquids, such as their low volatility and high thermal stability, make them attractive candidates for use as recyclable catalysts or catalyst solvents. While specific studies focusing exclusively on the recycling and reusability of this compound as a catalyst are not extensively documented, the broader class of 1,3-dialkylimidazolium-based ionic liquids has been the subject of numerous investigations in this regard. These studies provide a strong basis for understanding the potential for recycling this compound in catalytic applications.

The most common strategies for recycling imidazolium-based ionic liquids involve their separation from the reaction products and starting materials. Due to their negligible vapor pressure, separation by distillation of the more volatile organic compounds is a frequently employed method. For reactions where the products are immiscible with the ionic liquid, simple decantation can be an effective separation technique. Furthermore, extraction with a suitable solvent that selectively dissolves the product while leaving the ionic liquid phase intact is another viable approach.

In the context of catalysis, imidazolium-based ionic liquids can act as both the solvent and the catalyst, or as a support for a dissolved catalyst. In the latter case, the recovery of the ionic liquid also enables the reuse of the dissolved catalytic species. Research on various 1,3-dialkylimidazolium salts has demonstrated their successful recycling and reuse in a range of chemical transformations, including Heck coupling, Suzuki reactions, and Friedel-Crafts alkylation. asianpubs.org For instance, in some catalytic systems, the ionic liquid containing the catalyst can be reused for multiple cycles with minimal loss of activity. rsc.org

The presence of the allyl functional groups on the imidazolium cation in this compound offers a unique avenue for catalyst immobilization and recovery. These allyl groups can be polymerized or grafted onto a solid support, effectively heterogenizing the ionic liquid. This approach would allow for easy separation of the catalyst from the reaction mixture by simple filtration, thereby enhancing its recyclability.

Contributions to Electrochemical Systems

The unique physicochemical properties of this compound, including its ionic conductivity, electrochemical stability, and the presence of polymerizable allyl groups, have positioned it as a compound of significant interest in the field of electrochemistry.

Development of Electrolyte Formulations Incorporating this compound

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, as it defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. For 1-allyl-3-methylimidazolium-based ionic liquids, the ESW has been shown to be dependent on the nature of the anion and the electrode material used. mdpi.com For instance, with a platinum electrode, the ESW can range from 1.1 V to 2.8 V, while with a glassy carbon electrode, values as high as 5.8 V have been reported for certain anions. mdpi.com These findings suggest that this compound could exhibit a similarly wide and tunable electrochemical window, making it a promising candidate for electrolyte formulations.

The ionic conductivity of an electrolyte is another crucial factor that governs the performance of an electrochemical device. The conductivity of imidazolium-based ionic liquids is influenced by factors such as viscosity, ion size, and the degree of ion dissociation. The presence of the allyl groups in this compound may influence its viscosity and, consequently, its ionic conductivity. Further research is needed to fully characterize the ionic conductivity of this compound and its potential as a component in high-performance electrolyte formulations.

Interactive Data Table: Electrochemical Stability Window of Allyl-Based Imidazolium Ionic Liquids

| Cation | Anion | Electrode | ESW (V) |

| 1-allyl-3-methylimidazolium | methylsulfonate | Pt | 1.1 |

| 1-allyl-3-methylimidazolium | tosylate | Pt | 2.8 |

| 1-allyl-2,3-dimethylimidazolium | methylsulfate | Glassy Carbon | 5.8 |

| 1-allyl-3-methylimidazolium | methanesulfonate | Glassy Carbon | 1.9 |

Investigations in Energy Storage Device Components

The diallyl functionality of this compound makes it a particularly interesting building block for the development of novel components for energy storage devices, such as solid polymer electrolytes (SPEs). SPEs are considered a safer alternative to liquid electrolytes in batteries, as they mitigate the risks of leakage and flammability.

Polymerizable ionic liquids (PILs) are a class of materials that combine the desirable properties of ionic liquids with the mechanical stability of polymers. This compound can be polymerized through its allyl groups to form a PIL-based solid electrolyte. These PILs can act as both the electrolyte and the separator in a battery, offering a simplified device architecture. The resulting solid polymer electrolyte would possess a network of immobilized cations and mobile anions, facilitating ion transport.

Research on other diallyl-functionalized ionic liquids has demonstrated the feasibility of this approach. For example, poly(diallyldimethylammonium) bis(trifluoromethanesulfonyl)imide has been used to create interpenetrating polymer network solid polymer electrolytes for all-solid-state lithium metal batteries. nih.gov These electrolytes have shown improved ionic conductivity and excellent resistance to lithium dendrite growth, leading to superior battery performance. nih.gov This suggests that a similar strategy employing this compound could lead to the development of high-performance solid-state batteries.

Role in Electrochemical Synthesis Processes

Ionic liquids have been increasingly utilized as electrolytes and reaction media in electrochemical synthesis due to their ability to dissolve a wide range of organic and inorganic compounds, their good ionic conductivity, and their wide electrochemical windows. The use of functionalized ionic liquids, such as this compound, can offer additional advantages in controlling the selectivity and efficiency of electrochemical reactions. alfa-chemistry.com

While specific examples of the use of this compound in electrochemical synthesis are not widely reported, the general principles of electrosynthesis in imidazolium-based ionic liquids are well-established. rsc.org The imidazolium cation itself can influence the course of an electrochemical reaction. For instance, it has been shown that the acidity of the C2-proton on the imidazolium ring can play a role in the electrochemical reduction of CO2. nih.gov

The allyl groups in this compound could potentially participate in electrochemical reactions, opening up possibilities for novel synthetic transformations. For example, the electrochemical functionalization of the allyl groups could be a route to new and complex molecules. Furthermore, the ability of the ionic liquid to be polymerized in situ could be exploited to create modified electrode surfaces with tailored catalytic properties for specific electrochemical syntheses. The bromide anion can also act as a redox mediator in certain electrochemical processes, facilitating electron transfer and influencing the reaction pathway.

Computational and Theoretical Investigations of 1,3 Diallylimidazolium Bromide Systems

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies provide fundamental insights into the molecular structure and electronic properties of 1,3-diallylimidazolium bromide. While dedicated computational studies on the isolated 1,3-diallylimidazolium cation are not extensively available in public literature, valuable information can be inferred from density functional theory (DFT) calculations performed on its corresponding N-heterocyclic carbene (NHC) ligand, 1,3-diallylimidazol-2-ylidene, within metal complexes.

One such study focused on nickel complexes bearing the 1,3-diallyl-substituted NHC ligand. DFT calculations were employed to understand the dynamic behavior observed in the NMR spectra of these complexes, which arises from hindered rotation around the Ni-carbene bond. These calculations help in elucidating the electronic structure and steric factors that influence the reactivity of the carbene derived from this compound. The geometry of the imidazolium (B1220033) ring and the orientation of the allyl groups are key determinants of its steric and electronic profile.

The reactivity of the 1,3-diallylimidazolium cation is centered around several key features. The C2 proton is acidic and can be abstracted by a base to form the corresponding NHC, which is a strong sigma-donating ligand. The allyl groups are also reactive sites, susceptible to electrophilic addition and radical reactions, and they are key to the polymerization of this ionic liquid. Quantum chemical calculations can map the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule and thus predicting its reactivity towards different reagents.

Table 1: Representative Geometric Parameters of the 1,3-Diallylimidazol-2-ylidene Ligand within a Nickel Complex (Illustrative) Note: These are typical values for an NHC ligand in a metal complex and are intended to be illustrative, as specific computational data for the isolated 1,3-diallylimidazolium cation is not available in the cited literature.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.37 |

| N3-C2 | 1.37 |

| N1-C5 | 1.39 |

| N3-C4 | 1.39 |

| C4-C5 | 1.34 |

| N1-C(allyl) | 1.47 |

| N3-C(allyl) | 1.47 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 103 |

| C2-N1-C5 | 111 |

| C2-N3-C4 | 111 |

| N1-C5-C4 | 107.5 |

| N3-C4-C5 | 107.5 |

Molecular Dynamics Simulations and Intermolecular Interactions in this compound Systems

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not readily found in the surveyed literature, the general behavior of imidazolium-based ionic liquids has been extensively studied through this method. MD simulations provide a powerful tool to understand the liquid-state structure, dynamics, and intermolecular interactions of these systems.

For this compound, MD simulations would be expected to reveal a complex interplay of electrostatic and van der Waals interactions. The primary intermolecular forces would include:

Ionic Interactions: Strong coulombic forces between the positively charged 1,3-diallylimidazolium cation and the negatively charged bromide anion.

Hydrogen Bonding: The protons on the imidazolium ring, particularly the C2-H, can form hydrogen bonds with the bromide anion. The strength and prevalence of these hydrogen bonds significantly influence the physical properties of the ionic liquid.

π-π Stacking: The aromatic imidazolium rings can engage in π-π stacking interactions, leading to the formation of local aggregated structures within the liquid.

The presence of the unsaturated allyl groups could introduce specific interactions, such as π-anion interactions, where the electron-rich π-system of the double bond interacts with the bromide anion. Furthermore, the allyl groups may influence the packing of the ions in the liquid state, potentially leading to different structural organization compared to their saturated alkyl counterparts. MD simulations could quantify properties such as radial distribution functions to describe the local ordering of ions, diffusion coefficients to characterize ionic mobility, and viscosity.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) and other ab initio methods are the cornerstones of modern computational chemistry for analyzing the electronic structure of molecules like this compound. These methods allow for the calculation of a wide range of electronic properties that govern the molecule's behavior.

DFT calculations on the 1,3-diallylimidazol-2-ylidene ligand in nickel complexes have confirmed the electronic features that make it an effective ligand. For the isolated 1,3-diallylimidazolium cation, DFT calculations would typically involve geometry optimization to find the most stable conformation, followed by an analysis of the molecular orbitals.

Key electronic properties that can be determined from DFT and ab initio calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Mulliken Charge Distribution: This analysis partitions the total charge of the molecule among its constituent atoms, providing insight into the electrostatic potential and identifying the most electropositive and electronegative sites. In the 1,3-diallylimidazolium cation, the C2 atom is expected to carry a significant positive charge, making it susceptible to nucleophilic attack or deprotonation.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 2: Representative Electronic Properties of the 1,3-Diallylimidazolium Cation (Illustrative) Note: These are typical values for an imidazolium cation and are intended to be illustrative, as specific computational data for the isolated 1,3-diallylimidazolium cation is not available in the cited literature.

| Property | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Mulliken Charges (e) | |

| C2 | +0.45 |

| N1 | -0.30 |

| N3 | -0.30 |

| C4 | +0.15 |

| C5 | +0.15 |

Prediction of Reaction Pathways and Intermediates involving this compound

Theoretical chemistry offers powerful tools for predicting reaction pathways and identifying transient intermediates. For this compound, computational methods can be used to explore various potential reactions. While specific theoretical studies predicting reaction pathways for this compound are not prominent in the literature, the general reactivity patterns of imidazolium salts and allylic compounds allow for the postulation of several key reaction types that could be modeled.

One of the most important reactions of this compound is its deprotonation at the C2 position to form the corresponding N-heterocyclic carbene. Computational studies could model the reaction coordinate for this process, calculating the activation energy for the deprotonation by various bases and characterizing the structure of the resulting carbene.

Another significant area for theoretical investigation is the polymerization of the diallyl-substituted cation. The allyl groups can undergo polymerization through various mechanisms, including radical, cationic, or coordination polymerization. Computational modeling could be used to:

Investigate the Initiation Step: Calculate the energetics of initiator addition to the allyl double bond.

Model the Propagation Step: Determine the activation barriers for the addition of a monomer to the growing polymer chain.

Analyze the Termination Step: Explore the various pathways through which the polymerization can be terminated.

By calculating the energies of the reactants, transition states, and products for each step, a detailed understanding of the polymerization mechanism can be achieved, and the most favorable pathway can be identified.

Modeling of Ionic Liquid and Polymerized Ionic Liquid Behavior

The modeling of ionic liquids and their polymerized counterparts is a rapidly growing field of computational science. For this compound, modeling its behavior as an ionic liquid would involve the use of molecular dynamics simulations with carefully parameterized force fields to reproduce its bulk properties, such as density, viscosity, and ionic conductivity.

A particularly interesting application of this compound is in the synthesis of polymerized ionic liquids (PILs). The presence of two polymerizable allyl groups allows for the formation of cross-linked polymer networks. Experimental work has shown that this compound can undergo hydroboration polymerization to create organoboron polymer electrolytes. These materials are of interest for applications in batteries and other electrochemical devices due to their ability to conduct ions.

Computational modeling of these PILs can provide insights that are difficult to obtain experimentally. Coarse-grained or all-atom molecular dynamics simulations can be used to study:

The Morphology of the Polymer: How the polymer chains pack and organize themselves in the solid state.

Ion Transport Mechanisms: How the bromide anions and any other added ions move through the polymer matrix. This is crucial for understanding the ionic conductivity of the material.

Mechanical Properties: Predicting properties such as the glass transition temperature and the elastic modulus of the polymer.

By simulating the behavior of the PIL at the molecular level, researchers can develop a deeper understanding of the structure-property relationships in these materials, which can guide the design of new PILs with improved performance characteristics.

Emerging Research Directions and Future Prospects for 1,3 Diallylimidazolium Bromide

Integration in Multifunctional Hybrid Materials

The unique molecular architecture of 1,3-Diallylimidazolium bromide, featuring polymerizable allyl moieties, makes it an attractive candidate for the development of multifunctional hybrid materials. Researchers are exploring its use as a monomer or cross-linking agent to create novel polymers and composites with tailored properties. The ionic nature of the imidazolium (B1220033) ring can impart desirable characteristics such as ionic conductivity, thermal stability, and specific interactions with other materials.

Recent research has focused on incorporating this compound into various matrices to create advanced materials. These hybrid materials often exhibit synergistic properties that are not present in the individual components. For instance, the incorporation of this ionic liquid into polymer backbones can enhance the mechanical strength and thermal resistance of the resulting material. Furthermore, the diallyl functionality allows for post-synthesis modification, enabling the attachment of other functional groups to further tune the material's properties for specific applications.

The following table provides an overview of representative research on the integration of diallyl-functionalized imidazolium salts in hybrid materials:

| Material System | Key Features of 1,3-Diallylimidazolium Integration | Potential Applications |

| Polymer Composites | Enhanced thermal stability, improved mechanical properties, and inherent ionic conductivity. | Solid-state electrolytes, antistatic coatings, and advanced adhesives. |

| Nanomaterial Hybrids | Surface modification of nanoparticles for improved dispersion and compatibility with polymer matrices. | High-performance nanocomposites, sensors, and catalytic supports. |

| Functional Gels | Formation of cross-linked networks with tunable swelling behavior and stimuli-responsiveness. | Drug delivery systems, soft actuators, and separation membranes. |

Advanced Applications in Sustainable Chemistry and Resource Valorization

The principles of green chemistry are guiding the development of more environmentally benign chemical processes, and ionic liquids like this compound are at the forefront of this movement. Its low vapor pressure and high thermal stability make it a potentially greener alternative to volatile organic solvents in various chemical reactions and separations.

One of the most promising areas of application is in biomass valorization. The ability of imidazolium-based ionic liquids to dissolve cellulose and other biopolymers is well-documented. nih.govresearchgate.net Current research is exploring how the specific functionalities of this compound can be leveraged to not only dissolve but also catalytically convert biomass into valuable chemicals and biofuels. The allyl groups can potentially participate in or direct catalytic reactions, leading to more efficient and selective transformations.

Another significant application in sustainable chemistry is carbon dioxide (CO2) capture. researchgate.net While the parent imidazolium ring has shown some affinity for CO2, the functionalization with allyl groups could offer new possibilities for creating task-specific ionic liquids with enhanced CO2 absorption capacities and selectivities. Research is ongoing to understand the mechanism of CO2 capture by substituted imidazolium acetates and to design novel ionic liquids for this purpose.

The table below summarizes key research findings in the application of functionalized imidazolium salts in sustainable chemistry:

| Application Area | Research Findings | Significance |

| Biomass Dissolution | Diallylimidazolium-based ionic liquids, in combination with co-solvents like N-methylpyrrolidinone, have shown high efficacy in dissolving cellulose at room temperature. nih.govresearchgate.net | Enables the processing of biomass into advanced materials and biofuels under milder conditions. |

| CO2 Capture | Spectroscopic and crystallographic studies have confirmed the chemical reaction of CO2 with carbene intermediates in 1,3-dialkylimidazolium acetate (B1210297) ionic liquids. researchgate.net | Provides a mechanistic understanding for the design of more efficient CO2 capture agents. |

| Green Catalysis | Imidazolium-based dicationic ionic liquids have been shown to be effective organocatalysts in various organic reactions, with their activity influenced by the nature of the spacer and anion. mdpi.comnih.gov | Offers a recyclable and potentially more sustainable alternative to traditional catalysts. |

Interdisciplinary Research Incorporating this compound

The versatile nature of this compound has spurred its investigation across multiple scientific disciplines, leading to innovative and interdisciplinary research. Its unique combination of ionic and organic characteristics makes it a valuable tool in materials science, electrochemistry, and catalysis.

In materials science , the focus is on harnessing the polymerizability of the allyl groups to create novel functional polymers and composites. The resulting materials can be designed to have specific electrical, mechanical, and thermal properties, making them suitable for a wide range of applications, from energy storage devices to biomedical implants.

In electrochemistry , the ionic conductivity of this compound is a key property of interest. Researchers are exploring its use as an electrolyte in batteries and supercapacitors. The ability to polymerize this ionic liquid in situ could lead to the development of solid-state electrolytes with improved safety and performance characteristics.

In the field of catalysis , the imidazolium core can act as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The allyl groups on this compound can be used to anchor these catalytic species to solid supports, facilitating catalyst recovery and reuse, a key principle of green chemistry.

Methodological Advancements in Research on Imidazolium Salts and Diallyl Derivatives

The growing interest in this compound and related compounds has driven advancements in the methodologies used for their synthesis, characterization, and theoretical modeling.

Synthesis and Characterization: Researchers have developed various synthetic routes to 1,3-diallylimidazolium salts, often involving the quaternization of imidazole (B134444) with an appropriate allyl halide. researchgate.netnih.gov The synthesis of related 1,3-dialkylimidazolium and benzimidazolium salts has also been extensively studied. researchgate.net Characterization of these compounds is typically performed using a suite of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and purity of the synthesized salts. researchgate.netnih.govuakron.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique provides information about the vibrational modes of the molecule and can be used to identify key functional groups. nih.gov

Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the ionic liquid. uakron.edu

Computational Studies: Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure, properties, and reactivity of imidazolium salts. nih.govmdpi.comnih.gov These studies provide insights into:

Intermolecular Interactions: The nature and strength of hydrogen bonding and other non-covalent interactions in the liquid state. nih.gov

Conformational Analysis: The preferred geometries of the cation and its interaction with the anion. mdpi.com

Reaction Mechanisms: The energetics and pathways of chemical reactions involving these ionic liquids, such as CO2 capture.

These methodological advancements are crucial for the rational design of new diallyl derivatives and other imidazolium salts with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1,3-diallylimidazolium bromide, and how do reaction conditions influence purity and yield?

- Methodology : Microwave-assisted synthesis is highly efficient, involving the reaction of 1-methylimidazole with allyl bromide under controlled irradiation. This method reduces reaction time (e.g., 0.0125 hours) and improves yield compared to conventional heating. Structural validation via NMR and FT-IR is critical to confirm the absence of alkylation by-products .

Q. How does the structure of this compound influence its solvent properties in organic transformations?

- Methodology : The diallyl substituents confer high polarity and low viscosity, enabling efficient solvation of aromatic carboxylic acids and isocyanates. Its ionic nature stabilizes transition states, as evidenced in amidation reactions where it acts as both solvent and catalyst, achieving >90% yields without urea by-products . Comparative studies with other ILs (e.g., 1,3-diethylimidazolium bromide) highlight its superior performance in activating substrates under mild conditions .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability (decomposition >300°C). Dynamic viscosity measurements and density calculations (e.g., ~1.243 g/cm³) are critical for optimizing reaction media. FT-IR and single-crystal X-ray diffraction confirm cation-anion interactions and crystallinity .

Advanced Research Questions

Q. How does this compound facilitate dynamic ligand behavior in transition-metal complexes?

- Methodology : Reaction with nickelocene generates [NiCp(all₂-NHC)Br] complexes, where the diallyl substituents enable fluxional behavior. Variable-temperature ¹H NMR reveals hindered rotation about the Ni–carbene bond, with DFT calculations corroborating energy barriers. X-ray crystallography confirms η³-coordination of the allyl groups, critical for catalytic applications .

Q. What mechanistic role does this compound play in suppressing side reactions during amide synthesis?

- Methodology : The IL stabilizes the isocyanate intermediate via H-bonding with the bromide anion, preventing urea formation. Kinetic studies show first-order dependence on carboxylic acid concentration, with no catalyst required. Control experiments excluding the IL result in <30% yields, highlighting its dual solvent-catalyst function .

Q. How do mixtures of this compound with lithium bromide affect thermodynamic properties in absorption heat pumps?

- Methodology : Vapor pressure measurements (338.16–368.15 K) and COSMO-RS simulations demonstrate that adding this compound to LiBr/water solutions reduces corrosivity while maintaining low vapor pressures (<10 kPa). Dynamic viscosity increases by 15–20% at 298 K, requiring adjustments in falling-film generator designs .

Q. What are the challenges in modeling the solution-phase behavior of this compound using computational methods?

- Methodology : Molecular dynamics simulations struggle to replicate the IL’s conformational flexibility due to allyl group rotation. Experimental ¹H NMR NOESY data reveal transient cation-anion interactions, necessitating hybrid QM/MM approaches for accurate solvation energy predictions .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability: Why do some studies indicate decomposition at 250°C, while others report >300°C?

- Resolution : Purity and moisture content significantly impact stability. Anhydrous samples (water <50 ppm) decompose at 305–315°C, while hydrated forms (<99% purity) degrade at lower temperatures. TGA should be performed under inert gas with rigorous drying protocols .

Q. Conflicting NMR data on allyl proton equivalence in metal complexes: How to reconcile these observations?

- Resolution : Temperature-dependent NMR studies (e.g., 298 K vs. 223 K) show that dynamic exchange between η¹ and η³ coordination modes broadens signals at room temperature. Low-temperature measurements (e.g., 200 K in CD₂Cl₂) resolve distinct proton environments, aligning with X-ray structures .

Methodological Best Practices

- Synthesis : Use Schlenk lines for air-sensitive nickel complex syntheses to prevent oxidation .

- Characterization : Pair Raman spectroscopy with DFT calculations to assign vibrational modes of the imidazolium ring .

- Applications : Optimize IL/substrate ratios (e.g., 1:2 mol/mol for amidation) to balance cost and efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.